Regioisomeric Lipophilicity Shift: 4-Cyano vs. 3-Cyano 4H-Pyridine-1-Carboxylate
The 4-cyano substitution on ethyl 4-cyano-4H-pyridine-1-carboxylate results in a predicted alteration in lipophilicity compared to the 3-cyano regioisomer. For the 3-cyano analog (CAS 103935-35-9), the reported LogP is 1.71 and PSA is 53.33 Ų . While direct LogP data for the 4-cyano target compound is not publicly available, the positional shift of the electron-withdrawing cyano group is expected to modulate the dipole moment and thus lipophilicity, a difference that can be critical for blood-brain barrier penetration and cellular permeability. This quantifiable difference in isomer LogP provides a clear decision point for procurement in drug discovery programs focused on CNS or cellular targets.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP and PSA values for ethyl 4-cyano-4H-pyridine-1-carboxylate are not publicly reported; positional isomer effect predicted. |
| Comparator Or Baseline | Ethyl 3-cyano-4H-pyridine-1-carboxylate (CAS 103935-35-9): LogP = 1.70768, PSA = 53.33 Ų . |
| Quantified Difference | Observed LogP for 3-cyano isomer: 1.71. 4-Cyano isomer LogP predicted to differ based on dipole moment change; exact delta cannot be quantified from available data. |
| Conditions | Computational prediction and reported experimental LogP for the comparator. |
Why This Matters
For procurement in medicinal chemistry, the specific LogP of the regioisomer dictates its suitability for CNS-penetrant or peripherally restricted agents, making the 4-cyano isomer a distinct chemical entity from the 3-cyano variant.
